Dimethyl-beta-cyclodextrin

Description

Properties

IUPAC Name |

37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKBSGBYSPTPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128446-36-6 | |

| Record name | O-Methyl-beta-cyclodextrin (1.8 methyls per saccharide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128446366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 2,6-di-O-methyl-beta-cyclodextrin

This technical guide provides a comprehensive overview of the structure of 2,6-di-O-methyl-beta-cyclodextrin (DIMEB), a derivative of beta-cyclodextrin. This document is intended for researchers, scientists, and professionals in drug development who utilize cyclodextrins in their work.

Core Structure and Chemical Composition

2,6-di-O-methyl-beta-cyclodextrin is a cyclic oligosaccharide composed of seven α-D-glucopyranose units linked in a ring by α-1,4-glycosidic bonds.[1] The defining feature of this derivative is the methylation of the hydroxyl groups at the C2 and C6 positions of each glucose residue.[2] This specific methylation pattern imparts distinct physicochemical properties compared to its parent molecule, beta-cyclodextrin, and other methylated cyclodextrins.

The general structure results in a truncated cone or torus shape, with the primary hydroxyl groups (at C6) located on the narrower rim and the secondary hydroxyl groups (at C2 and C3) on the wider rim. In the case of DIMEB, the C6 hydroxyls are replaced by methoxy groups, as are the C2 hydroxyls. The C3 hydroxyl groups remain unmodified, lining the wider opening of the cavity.[3] This arrangement creates a hydrophobic inner cavity and a more hydrophilic exterior, a key feature for its primary application as a complexing agent for lipophilic molecules.[4]

The chemical formula for heptakis(2,6-di-O-methyl)-β-cyclodextrin is C₅₆H₉₈O₃₅, and it has a molecular weight of approximately 1331.36 g/mol .[5][6]

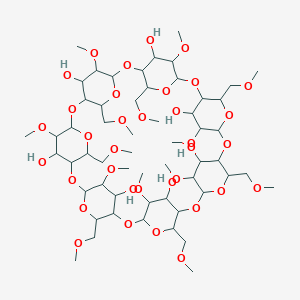

Caption: Chemical structure of a single methylated glucose unit and the overall toroidal shape of 2,6-di-O-methyl-beta-cyclodextrin.

Quantitative Structural and Physicochemical Data

The structural and physicochemical properties of 2,6-di-O-methyl-beta-cyclodextrin are summarized in the table below. These parameters are crucial for understanding its behavior in solution and its interaction with guest molecules.

| Property | Value |

| Molecular Formula | C₅₆H₉₈O₃₅[5] |

| Molecular Weight | 1331.36 g/mol [1] |

| Appearance | White to faintly yellow crystalline powder[7] |

| Melting Point | 299-305 °C (decomposes) |

| Solubility in Water (25 °C) | > 50 g / 100 cm³ |

| Optical Rotation [α]D²⁵ | +155° to +165° (c=1, water) |

| Cavity Height | ~7.9 Å |

| Internal Cavity Diameter | ~6.0-6.5 Å |

| External Diameter | ~15.4 Å |

Experimental Protocols

Synthesis of 2,6-di-O-methyl-beta-cyclodextrin

The synthesis of DIMEB is typically achieved through the selective methylation of beta-cyclodextrin. Several methods exist, with variations in the methylating agent, base, and solvent.[8] A common laboratory-scale procedure is outlined below.[9][10][11]

Materials:

-

β-Cyclodextrin (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Sodium hydroxide (NaOH, powdered) or Barium Hydroxide and Barium Oxide[11]

-

Dimethyl sulfate (DMS)

-

Ammonia solution (aqueous)

-

Chloroform

-

Methanol

Procedure:

-

Dissolution: Dissolve anhydrous β-cyclodextrin in anhydrous DMF in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Basification: Add powdered sodium hydroxide to the solution and stir vigorously. The amount of base is critical for selective methylation.

-

Methylation: Cool the suspension to 0-5 °C in an ice bath. Add dimethyl sulfate dropwise to the stirred suspension while maintaining the low temperature. The reaction is typically stirred for several hours at this temperature.

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of aqueous ammonia solution to decompose excess dimethyl sulfate.

-

Precipitation and Filtration: Pour the reaction mixture into a large volume of vigorously stirred water to precipitate the crude product. Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Purification: The crude product is often a mixture of methylated cyclodextrins. Purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol-water) or by column chromatography on silica gel.

Caption: A generalized workflow for the synthesis of 2,6-di-O-methyl-beta-cyclodextrin.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of DIMEB. Both ¹H and ¹³C NMR are employed.

Sample Preparation:

-

Dissolve 5-10 mg of the purified DIMEB in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).[12][13]

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected Chemical Shifts (in D₂O):

-

H1 (anomeric protons): ~5.1 ppm (doublet)

-

H2, H3, H4, H5, H6 (ring protons): ~3.2-4.0 ppm (complex multiplet region)

-

-OCH₃ (at C2): ~3.4-3.5 ppm (singlet)

-

-OCH₃ (at C6): ~3.6-3.7 ppm (singlet)

-

-

Integration of the methyl proton signals relative to the anomeric proton signal can be used to confirm the degree of substitution.

¹³C NMR Spectroscopy Protocol:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Expected Chemical Shifts (in DMSO-d₆): [9]

-

C1: ~101.3 ppm

-

C2: ~83.6 ppm

-

C3: ~73.1 ppm

-

C4: ~82.1 ppm

-

C5: ~70.9 ppm

-

C6: ~71.4 ppm

-

-OCH₃ (at C2): ~60.3 ppm

-

-OCH₃ (at C6): ~58.7 ppm

-

Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of DIMEB and to assess the distribution of different methylated species in a sample.

Protocol (Electrospray Ionization - ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or water/acetonitrile).

-

Introduce the sample into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Ion: The primary ion observed will be the sodium adduct [M+Na]⁺ at m/z ≈ 1354.3. Adducts with other cations (e.g., K⁺) may also be present.

Characterization by X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of DIMEB in the solid state, including the conformation of the glucose units and the overall torus shape.

Protocol:

-

Crystal Growth: Grow single crystals of DIMEB suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., water or a water/alcohol mixture).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting model will provide atomic coordinates and allow for the detailed analysis of bond lengths, bond angles, and molecular packing. Crystal structures of DIMEB often reveal a round shape stabilized by intramolecular O-3-H···O-2 hydrogen bonds between adjacent glucose units.[14]

References

- 1. mpbio.com [mpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In Search of the Most Stable Molecular Configuration of Heptakis(2,6-O-dimethyl)-β-cyclodextrin and Its Complex with Mianserin: A Comparison of the B3LYP-GD2 and M062X-GD3 Results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-DI-O-METHYL-BETA-CYCLODEXTRIN | 51166-71-3 [chemicalbook.com]

- 5. GSRS [precision.fda.gov]

- 6. scbt.com [scbt.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 2,6-DI-O-METHYL-BETA-CYCLODEXTRIN synthesis - chemicalbook [chemicalbook.com]

- 9. A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP0121777A2 - Process for preparing heptakis-(2,6-di-O-methyl)-beta cyclodextrin - Google Patents [patents.google.com]

- 11. Industrial preparation method of 2, 6-di-O-methyl-beta-cyclodextrin and inspection method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of Dimethyl-beta-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for dimethyl-beta-cyclodextrin (DM-β-CD), a crucial excipient in the pharmaceutical industry. This document details established experimental protocols, presents comparative quantitative data, and outlines the logical workflows for production and purification.

Introduction to this compound

This compound is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. The methylation of the hydroxyl groups on the parent cyclodextrin molecule enhances its aqueous solubility and modifies its inclusion complexation characteristics, making it a highly effective solubilizing agent for poorly water-soluble drugs. The most common derivative is heptakis(2,6-di-O-methyl)-β-cyclodextrin, where the hydroxyl groups at the 2 and 6 positions of each glucose unit are methylated. This guide will focus primarily on the synthesis and purification of this specific isomer.

Synthesis of this compound

The synthesis of this compound primarily involves the methylation of β-cyclodextrin using a suitable methylating agent in the presence of a base. The choice of reagents and reaction conditions can significantly impact the degree of substitution, yield, and purity of the final product.

Synthesis via Methylation with Dimethyl Sulfate

A widely used method for the synthesis of 2,6-di-O-methyl-β-cyclodextrin involves the use of dimethyl sulfate as the methylating agent and a strong base, such as sodium hydroxide, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2]

Experimental Protocol:

-

Preparation: Anhydrous β-cyclodextrin (e.g., 11.35 g, 0.01 mol) is dissolved in absolute dimethylformamide (100 ml).[1] The β-cyclodextrin should be dried prior to use (e.g., at 90-130°C for 2-15 hours) to remove residual water.[3]

-

Cooling: The solution is cooled to a low temperature, typically between -10°C and 0°C, with vigorous stirring. A common target temperature is -7°C.[1]

-

Base Addition: Powdered sodium hydroxide (e.g., 8.4 g, 0.21 mol) is added in portions over a short period (e.g., 10 minutes).[1] The use of powdered alkali hydroxide is preferred.

-

Methylation: Freshly distilled dimethyl sulfate (e.g., 20 ml, 0.21 mol) is added dropwise to the reaction mixture over a period of about 15 minutes, ensuring the temperature is maintained between -7°C and -5°C.[1]

-

Reaction: The mixture is stirred for an extended period (e.g., 4 hours) at a temperature between -5°C and -3°C.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is terminated by the addition of an aqueous ammonia solution.[4]

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent immiscible with water, such as methylene chloride or chloroform.[4] The organic phase, containing the product, is collected.

-

Isolation: The solvent is removed from the organic phase, and the resulting product can be dried at elevated temperatures (up to 120°C) to yield a syrupy product.[4]

Logical Workflow for Synthesis with Dimethyl Sulfate:

"Green" Synthesis with Dimethyl Carbonate

To address the toxicity concerns associated with dimethyl sulfate, a greener synthesis route using dimethyl carbonate as the methylating agent has been developed.[5] This method typically employs a milder base, such as potassium carbonate, in DMF.

Experimental Protocol:

-

Reaction Setup: β-cyclodextrin is reacted with dimethyl carbonate in DMF in the presence of anhydrous potassium carbonate as a catalyst.[5]

-

Reaction Conditions: The reaction is carried out at a temperature ranging from 0-95°C for a duration of 2-24 hours. The completion of the reaction is monitored by TLC.[5]

-

Filtration: After the reaction is complete, the solid potassium carbonate and other insoluble materials are removed by filtration.[5]

-

Solvent Removal: The solvent (DMF) is removed from the filtrate by distillation under reduced pressure, concentrating the solution to a syrup.[5]

-

Precipitation and Washing: Acetone is added to the concentrated syrup with stirring to precipitate the product. The acetone is then filtered off, and the resulting solid powder is washed with anhydrous ether for 16-24 hours.[5]

-

Drying: The final product is obtained after drying.

Logical Workflow for "Green" Synthesis with Dimethyl Carbonate:

Purification of this compound

The crude product from the synthesis typically contains a mixture of unreacted β-cyclodextrin, the desired 2,6-di-O-methyl-β-cyclodextrin, and other methylated isomers with varying degrees of substitution.[4] Therefore, purification is a critical step to obtain a product with high purity.

Recrystallization

Recrystallization is a common and effective method for purifying 2,6-di-O-methyl-β-cyclodextrin. This technique exploits the temperature-dependent solubility of the compound. Heptakis(2,6-di-O-methyl)-β-cyclodextrin is soluble in cold water but has low solubility in hot water, a property that can be utilized for its purification.[4][6]

Experimental Protocol:

-

Dissolution: The crude product is dissolved in a minimal amount of cold water.

-

Heating: The aqueous solution is heated. As the temperature increases, the solubility of 2,6-di-O-methyl-β-cyclodextrin decreases, causing it to precipitate out of the solution.

-

Crystallization: The solution is then allowed to cool slowly to room temperature and subsequently in an ice bath to maximize crystal formation.

-

Isolation: The purified crystals are collected by filtration and washed with a small amount of cold water.

-

Drying: The crystals are dried under vacuum to remove any residual solvent.

Column Chromatography

Column chromatography is another powerful technique for the separation of this compound from impurities and other methylated isomers. Silica gel is a commonly used stationary phase.

Experimental Protocol:

-

Column Packing: A glass column is packed with silica gel as the stationary phase.

-

Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

-

Elution: A suitable mobile phase is passed through the column to separate the components based on their polarity. A common mobile phase system consists of aqueous ammonia and an organic solvent such as acetonitrile or 1-propanol.[7] The polarity of the mobile phase can be gradually increased to elute compounds with different affinities for the stationary phase.

-

Fraction Collection: Fractions are collected as the mobile phase elutes from the column.

-

Analysis: The composition of each fraction is analyzed by TLC to identify the fractions containing the pure desired product.

-

Isolation: The fractions containing the pure 2,6-di-O-methyl-β-cyclodextrin are combined, and the solvent is evaporated to yield the purified product.

Logical Workflow for Purification:

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and physicochemical properties of this compound.

Table 1: Comparison of Synthesis Methods for Methylated β-Cyclodextrins

| Synthesis Method | Methylating Agent | Base | Solvent | Yield | Reference |

| Selective Methylation | Dimethyl Sulfate | NaOH | DMF | ~70% of desired product in crude mixture | [4] |

| "Green" Synthesis | Dimethyl Carbonate | K₂CO₃ | DMF | 30-69% conversion of β-CD | [5] |

| Copper Complex Sandwich | Dimethyl Sulfate | NaOH | Water | 76% (for heptakis(6-O-methyl)-β-CD) | [8] |

| Random Methylation (RAMEB) | Dimethyl Sulfate | NaOH | Water | 85% | [8] |

| Per-methylation (TRIMEB) | Dimethyl Sulfate | NaOH | DMF | 90% | [8] |

Table 2: Physicochemical Properties of Heptakis(2,6-di-O-methyl)-β-cyclodextrin

| Property | Value | Reference |

| Molecular Formula | C₅₆H₉₈O₃₅ | [9] |

| Molecular Weight | 1331.36 g/mol | [9] |

| Appearance | White powder or crystals | [3] |

| Melting Point | 181-185 °C | [10] |

| Solubility in Water (25°C) | Soluble in cold water, insoluble in hot water | [4][6] |

| Optical Rotation [α]D²⁰ | +158 ± 3° (c = 10% in H₂O) |

Characterization Methods

A variety of analytical techniques are employed to characterize the structure, purity, and properties of this compound.

-

Thin-Layer Chromatography (TLC): Used to monitor the progress of the synthesis reaction and to assess the purity of fractions during column chromatography.[1][5]

-

High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final product and to separate different methylated isomers. A microBondapak Phenyl column with a mobile phase of water and methanol has been used for the analysis of β-cyclodextrin.[11] For derivatized cyclodextrins, C18 columns are commonly employed.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and determining the degree and position of methylation.[8][13]

-

Mass Spectrometry (MS): Used to determine the molecular weight and the distribution of methylated species in a sample.[14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule and can be used to confirm the modification of the hydroxyl groups.

-

Differential Scanning Calorimetry (DSC): Used to determine the melting point and to study the thermal properties and crystalline nature of the product.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to optimize these methods for their specific laboratory or industrial scale-up requirements.

References

- 1. EP0121777A2 - Process for preparing heptakis-(2,6-di-O-methyl)-beta cyclodextrin - Google Patents [patents.google.com]

- 2. HU190584B - Process for the production of heptakis/2,6-di-o-methyl-beta-cyclodextrin - Google Patents [patents.google.com]

- 3. Industrial preparation method of 2, 6-di-O-methyl-beta-cyclodextrin and inspection method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. US4542211A - Process for the manufacture of heptakis-[2,6-di-O-methyl]-beta-cyclodextrin - Google Patents [patents.google.com]

- 5. CN101508741B - Process for synthesis of methylation-beta-cyclodextrin with dimethyl carbonate and beta-cyclodextrin - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mpbio.com [mpbio.com]

- 9. CN112062877B - Methylated-beta-cyclodextrin, and preparation method, characterization method and application thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. international.arikesi.or.id [international.arikesi.or.id]

- 12. Preparation of heptakis(2,6-di-O-ethyl)-beta-cyclodextrin and its nuclear magnetic resonance spectroscopic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

CAS number for heptakis(2,6-di-O-methyl)-β-cyclodextrin

An In-depth Technical Guide to Heptakis(2,6-di-O-methyl)-β-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Identification

Heptakis(2,6-di-O-methyl)-β-cyclodextrin, commonly abbreviated as DIMEB, is a chemically modified derivative of β-cyclodextrin. It is a cyclic oligosaccharide composed of seven glucose units linked in a toroidal fashion, with methyl groups specifically attached at the 2nd and 6th hydroxyl positions of each glucose monomer. This specific methylation pattern imparts unique physicochemical properties compared to native β-cyclodextrin, most notably a significant increase in aqueous solubility.

Its structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows it to form non-covalent inclusion complexes with a wide array of poorly soluble "guest" molecules. This encapsulation capability makes it a valuable excipient in pharmaceutical formulations and a versatile tool in various scientific applications.[1][2]

Chemical Identifiers:

-

CAS Number : 51166-71-3[3]

-

Synonyms : 2,6-Di-O-methyl-β-cyclodextrin, Dimethyl β-cyclodextrin[3]

-

Molecular Formula : C₅₆H₉₈O₃₅[3]

-

Molecular Weight : 1331.36 g/mol [3]

Physicochemical Properties

The methylation at the C2 and C6 positions prevents the formation of a complete intramolecular hydrogen bond belt that is characteristic of native β-cyclodextrin, which contributes to its relatively low water solubility. The disruption of this hydrogen bonding network significantly enhances the interaction of the molecule with water, leading to superior solubility.

Table 1: Physicochemical and Solubility Data

| Property | Value | Source(s) |

| Appearance | White to slight yellow powder | [1] |

| Solubility (at 25°C) | ||

| in Water | > 50 g / 100 mL | [1] |

| in Methanol | > 2 g / 100 mL | [1] |

| in Chloroform | > 10 g / 100 mL | [1] |

| in DMSO | > 50 g / 100 mL | [1] |

| Storage | Room temperature, in a tightly closed container, protected from light and moisture. Stable for at least 2 years. | [1][2] |

Key Applications in Research and Drug Development

DIMEB's unique properties make it a multifunctional tool across several scientific disciplines.

-

Pharmaceutical Formulations : Its primary application is to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[2][4] By encapsulating lipophilic drugs such as steroids and certain vitamins, DIMEB can improve their dissolution in aqueous environments, which is often a prerequisite for absorption.[2][4]

-

Drug Delivery and Cellular Transport : DIMEB can act as a drug carrier and has been studied as a cell penetration enhancer.[4] It is notably used for its ability to extract cholesterol from cell membranes, a mechanism that can facilitate the transport of drugs across cellular barriers.[5] This property is also leveraged in research to study the role of cholesterol in membrane-dependent processes.[5]

-

Biotechnology and Vaccine Production : Since the 1980s, DIMEB has been used as an auxiliary material and culture medium modifier in the manufacturing of acellular pertussis vaccines, as it was found to enhance toxin production.[5][6]

-

Advanced Imaging Techniques : A critical application has been developed in whole-body imaging. In a technique called wildDISCO, DIMEB is used as a potent enhancer of cholesterol extraction and membrane permeabilization.[7] This allows standard IgG antibodies to achieve deep and homogeneous penetration throughout an entire mouse body, enabling unprecedented cellular and structural mapping.[7][8]

-

Analytical Chemistry : In chromatography, DIMEB is employed as a chiral selector or a chiral stationary phase, aiding in the separation of enantiomers of various compounds, including amphetamine-related drugs.[4]

Inclusion Complex Formation: Data and Thermodynamics

The formation of an inclusion complex is the cornerstone of DIMEB's functionality. The stability and thermodynamics of these complexes are crucial for their application and can be quantified using various analytical techniques.

Table 2: Stability Constants (K) for DIMEB Inclusion Complexes

| Guest Molecule | K (M⁻¹) | Method | Temperature | Source(s) |

| Sertraline | 7960 ± 500 | Not Specified | 298.15 K | [9] |

| Chloramphenicol | 493 | Phase Solubility | 293 K | [10] |

| Promethazine | 1900 ± 90 | ITC | 298.15 K | [11] |

| Chlorpromazine | 9390 ± 190 | ITC | 298.15 K | [11] |

| Thioridazine | 15100 ± 400 | ITC | 298.15 K | [11] |

Table 3: Thermodynamic Parameters for the Mianserin-DIMEB Complex

| Parameter | Value | Source(s) |

| Stoichiometry (n) | ~1.5 | [12][13] |

| Binding Constant (K) | 33,500 ± 6000 M⁻¹ | [12] |

| Gibbs Free Energy (ΔG) | -25.8 ± 0.5 kJ/mol | [12] |

| Enthalpy (ΔH) | -11.9 ± 0.3 kJ/mol | [12] |

| Entropy (TΔS) | 13.9 ± 0.6 kJ/mol | [12] |

The data for mianserin indicates that complexation is a spontaneous process (negative ΔG) and is driven by both favorable enthalpy and entropy changes.[12][13]

Experimental Protocols

Protocol 1: Synthesis of Heptakis(2,6-di-O-methyl)-β-cyclodextrin

This protocol is adapted from a patented method for the selective methylation of β-cyclodextrin.[14]

-

Dissolution : Dissolve 11.35 g (0.01 mol) of anhydrous β-cyclodextrin in 100 mL of absolute dimethylformamide (DMF).

-

Cooling : Place the solution in a reaction vessel equipped with a stirrer and cool to -7°C with vigorous stirring.

-

Base Addition : Add 8.4 g (0.21 mol) of powdered sodium hydroxide (particle size ~20 µm) in portions over 10 minutes, ensuring the temperature remains controlled.

-

Methylation : Add 20 mL (0.21 mol) of freshly distilled dimethyl sulfate dropwise over 15 minutes. Maintain the reaction temperature between -7°C and -5°C.

-

Reaction : Continue stirring the mixture for an additional 4 hours, keeping the temperature between -3°C and -5°C. Monitor the progress of the reaction by taking samples for analysis via thin-layer chromatography (TLC).

-

Work-up : Once the reaction is complete, neutralize the mixture. The crude product, often a syrup-like consistency, is isolated.

-

Purification : Purify the crude product by recrystallization from water. Dissolve the product in a minimal amount of cold water (~30 mL), heat to 80°C, and filter through a preheated filter to remove impurities. Allow the filtrate to cool to induce crystallization. Repeat the recrystallization process three times to obtain the purified target product.

Protocol 2: Characterization of Drug-DIMEB Inclusion Complexation via Isothermal Titration Calorimetry (ITC)

This generalized protocol is based on methodologies described for studying drug-cyclodextrin interactions.[11][12]

-

Solution Preparation : Prepare a buffered solution (e.g., 25mM sodium phosphate, pH 7.4) and use it to accurately prepare a solution of the guest drug molecule and a separate, more concentrated solution of DIMEB. All solutions must be thoroughly degassed immediately before use to prevent bubble formation.

-

Instrument Setup : Set up an Isothermal Titration Calorimeter (e.g., MicroCal ITC200) to the desired experimental temperature (e.g., 25°C / 298.15 K).

-

Cell Loading : Load the drug solution into the sample cell (volume ~1.4 mL).

-

Syringe Loading : Load the DIMEB solution into the titration syringe.

-

Titration : Program the instrument to perform a series of small, sequential injections (e.g., 20 injections of 1-1.5 µL) of the DIMEB solution into the drug solution in the cell. Allow sufficient time between injections for the system to return to thermal equilibrium.

-

Data Acquisition : The instrument measures the heat released or absorbed after each injection, generating a binding isotherm (a plot of heat change per injection versus the molar ratio of DIMEB to drug).

-

Data Analysis : Fit the resulting binding isotherm to a suitable binding model (e.g., "One Set of Sites") using the manufacturer's software. This analysis yields the key thermodynamic parameters: the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the standard thermodynamic equation: ΔG = -RTlnK = ΔH - TΔS.

Protocol 3: wildDISCO Whole-Body Immunostaining Workflow

This protocol outlines the key stages of the wildDISCO technique, where DIMEB is a crucial component.[8][15][16][17]

-

Perfusion and Fixation : Anesthetize the mouse and perfuse transcardially with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde) to preserve tissue structure.

-

Antibody Perfusion : Distribute the primary antibody (a standard IgG) coupled with a fluorescent tag throughout the entire body by perfusing it through the blood vasculature using a pumping system.

-

Permeabilization and Clearing : This is the critical step involving DIMEB. Perfuse the body with a clearing solution containing Heptakis(2,6-di-O-methyl)-β-cyclodextrin. The cyclodextrin acts to extract cholesterol from cell membranes, which greatly enhances tissue permeability. This allows the large antibody molecules to penetrate deep into tissues homogeneously without aggregating.

-

Optical Clearing : Following permeabilization, perfuse the body with a final clearing solution (e.g., dibenzyl ether) to render the entire animal transparent by matching the refractive index of the tissues.

-

Imaging : Image the transparent mouse body using light-sheet fluorescence microscopy, which allows for rapid 3D imaging with minimal phototoxicity.

-

Data Reconstruction : Use advanced computational tools to process the large datasets generated from the microscope, reconstructing them into 3D whole-body maps of the targeted protein or cell type.

References

- 1. Cyclolab [cyclolab.hu]

- 2. Heptakis(2,6-di-O-methyl)-β-cyclodextrin - CAS-Number 51166-71-3 - Order from Chemodex [chemodex.com]

- 3. mpbio.com [mpbio.com]

- 4. Heptakis(2,6-di-O-methyl)-b-cyclodextrin 51166-71-3 [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and use of heptakis(2,6-di-O-methyl)-beta-cyclodextrin related to therapeutic applications: Patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WildDISCO: Visualizing Whole Bodies in Unprecedented Detail [helmholtz-munich.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. The Interaction of Heptakis (2,6-di-O-Methyl)-β-cyclodextrin with Mianserin Hydrochloride and Its Influence on the Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. EP0121777A2 - Process for preparing heptakis-(2,6-di-O-methyl)-beta cyclodextrin - Google Patents [patents.google.com]

- 15. biorxiv.org [biorxiv.org]

- 16. WildDISCO: Visualizing whole bodies in unprecedented de … - LMU Munich [lmu.de]

- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]

Solubility of dimethyl-beta-cyclodextrin in water and organic solvents.

An In-depth Technical Guide to the Solubility of Dimethyl-beta-Cyclodextrin

Introduction

Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB), a derivative of β-cyclodextrin, is a cyclic oligosaccharide widely utilized in pharmaceutical and chemical research.[1] The methylation at the 2 and 6 positions of the glucose units significantly alters the parent molecule's properties, most notably enhancing its aqueous solubility and stability.[1][2] This modification creates a molecule with a hydrophilic exterior and a hydrophobic internal cavity, allowing it to form inclusion complexes with a wide range of poorly soluble guest molecules.[3]

The primary application of DIMEB in drug development is to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][3] By encapsulating a lipophilic drug within its cavity, DIMEB can create a water-soluble complex, enabling the formulation of aqueous solutions for parenteral administration and improving absorption for oral dosage forms.[1][3] Understanding the solubility characteristics of DIMEB itself in various solvent systems is therefore critical for designing effective drug delivery systems. This guide provides a comprehensive overview of DIMEB's solubility in water and common organic solvents, details the experimental protocols used for its measurement, and illustrates the fundamental principles of its action.

Solubility Data

The solubility of DIMEB is unique, particularly its temperature-dependent behavior in aqueous solutions. Unlike most solutes, it is highly soluble in cold water but significantly less soluble in hot water.[4] Its solubility in various organic solvents is also a key parameter for formulation development.

Aqueous Solubility

The reported solubility of DIMEB in water at room temperature varies across different sources, which may be attributed to differences in the specific degree of substitution and purity of the material tested.[5] However, all sources agree on the general trend of high solubility at lower temperatures.

Table 1: Aqueous Solubility of this compound (DIMEB)

| Temperature | Reported Solubility | Equivalent Concentration | Source(s) |

| Cold Water / Room Temp (~25 °C) | > 50 g / 100 mL | > 500 g/L | [6] |

| Cold Water | 212.6 g/L | 212.6 g/L | [2] |

| Room Temperature | ~30% (w/v) | ~300 g/L | |

| Boiling Water (100 °C) | < 1 g / 100 mL | < 10 g/L | [6] |

| Boiling Water | < 5% (w/v) | < 50 g/L |

Organic Solvent Solubility

DIMEB exhibits good solubility in several common polar aprotic and protic organic solvents. This is advantageous for processes involving non-aqueous systems or for dissolving drugs that require an organic co-solvent before complexation.

Table 2: Solubility of this compound (DIMEB) in Organic Solvents at 25 °C

| Solvent | Reported Solubility | Equivalent Concentration | Source(s) |

| Dimethyl Sulfoxide (DMSO) | > 50 g / 100 mL | > 500 g/L | [6] |

| Chloroform | > 10 g / 100 mL | > 100 g/L | [6] |

| Methanol | > 2 g / 100 mL | > 20 g/L | [6] |

Note: For comparison, a related compound, randomly methylated β-cyclodextrin, is reported to have a solubility of approximately 30 mg/mL in ethanol, DMSO, and dimethylformamide.[7]

Visualization of Core Concepts

To better understand the function and analysis of DIMEB, the following diagrams illustrate the fundamental host-guest interaction and a standard experimental workflow.

Caption: Logical diagram of DIMEB forming a water-soluble inclusion complex with a guest molecule.

Caption: Experimental workflow for determining drug-DIMEB complexation via phase solubility studies.

Experimental Protocols

The solubility of DIMEB and its effect on guest molecules are determined using standardized laboratory methods. The two most common protocols are the Shake-Flask Method for intrinsic solubility and Phase Solubility Studies for analyzing complexation.

Shake-Flask Method for Intrinsic Solubility

This method is used to determine the intrinsic solubility of DIMEB in a given solvent.

Methodology:

-

Preparation: Add an excess amount of solid DIMEB to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the container at a constant temperature using a mechanical shaker or orbital incubator. The equilibration time is critical and should be sufficient to ensure saturation is reached, typically 24 to 72 hours.[8]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by filtration (using a solvent-compatible, non-adsorptive filter, e.g., 0.45 µm PTFE) or by centrifugation at high speed.

-

Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of DIMEB in the diluted sample. Since DIMEB lacks a strong chromophore, analysis is often performed using techniques like Refractive Index Detection (RID) with HPLC or by gravimetric analysis after solvent evaporation.

-

Calculation: The solubility is calculated from the measured concentration in the saturated supernatant, taking into account the dilution factor.

Phase Solubility Studies (Higuchi & Connors Method)

This is the most common method used to investigate the interaction between a cyclodextrin and a guest molecule and to determine the stoichiometry and stability constant (Kc) of the resulting complex.[9][10]

Methodology:

-

Solution Preparation: Prepare a series of aqueous solutions containing increasing concentrations of DIMEB (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM).[5][11]

-

Drug Addition: Add an excess amount of the poorly soluble guest drug to a fixed volume (e.g., 10 mL) of each DIMEB solution in separate sealed flasks.[12]

-

Equilibration: Seal the flasks and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the suspensions for a period sufficient to ensure equilibrium is reached (typically 24-72 hours).[12][13]

-

Sampling and Separation: Once equilibrium is achieved, withdraw an aliquot from each flask and immediately filter it through a fine-pore filter (e.g., 0.45 µm) to remove all undissolved solid drug particles.[5]

-

Analysis: Suitably dilute the clear filtrate and quantify the total concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[12]

-

Data Interpretation: Plot the total solubility of the drug (Y-axis) against the concentration of DIMEB (X-axis). The resulting graph is a phase solubility diagram.

-

A-type Diagram: A linear increase in drug solubility with increasing DIMEB concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex.[13][14] A positive deviation from linearity (an AP-type diagram) suggests the formation of higher-order complexes (e.g., 1:2 drug/DIMEB).[15]

-

B-type Diagram: This type indicates the formation of a complex with limited solubility.[14]

-

The stability constant (Kc) for a 1:1 complex can be calculated from the slope of the linear AL diagram and the intrinsic solubility of the drug (S₀) using the Higuchi-Connors equation:

-

Kc = slope / (S₀ * (1 - slope))

-

-

References

- 1. Understanding 2,6-Di-O-methyl-Beta-cyclodextrin: Benefits and Applications in Chemical Additives-ZHZJ Biotech Company LTD [zh-cyclodextrin.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. cyclolab.hu [cyclolab.hu]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. Cyclolab [cyclolab.hu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. jpionline.org [jpionline.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Dimethyl-beta-Cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of dimethyl-beta-cyclodextrin (DIMEB), a crucial parameter for its application in the pharmaceutical industry. Understanding the thermal behavior of this excipient is paramount for ensuring drug product stability, quality, and safety throughout its lifecycle, from manufacturing to storage.

Thermal Stability Profile of this compound

Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) generally exhibits considerable thermal stability. Its decomposition typically commences at temperatures above 200°C. The thermal degradation process can be characterized by distinct stages, primarily involving initial water loss followed by the decomposition of the macrocyclic structure.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For DIMEB, TGA reveals a multi-step degradation process.

A study on the thermo-oxidative degradation of DIMEB showed that its decomposition starts at approximately 226°C. The degradation proceeds in two main steps. The first major mass loss of 57.0% occurs in the temperature range of 226–347°C, with a peak decomposition temperature (DTGpeak) of 343°C. A subsequent mass loss of 28.5% is observed between 347°C and 382°C, with a DTGpeak at 353°C. Beyond 382°C, the mass continues to decrease, leaving a residual mass of 13.4% at 400°C.[1]

In an inert atmosphere, substituted β-cyclodextrins generally decompose in a single major step between 252°C and 400°C.[2][3] The specific temperature of decomposition and the char yield are dependent on the nature of the substituent.[2][3]

Table 1: Thermogravimetric Analysis Data for this compound

| Parameter | Temperature Range (°C) | Mass Loss (%) | Peak Decomposition Temperature (DTGpeak) (°C) | Reference |

| Onset of Decomposition | ~226 | - | - | [1] |

| First Decomposition Step | 226 - 347 | 57.0 | 343 | [1] |

| Second Decomposition Step | 347 - 382 | 28.5 | 353 | [1] |

| Residual Mass at 400°C | - | 13.4 | - | [1] |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to study the thermal transitions of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature. For DIMEB, DSC thermograms highlight endothermic and exothermic events associated with dehydration, melting, and decomposition.

The thermo-oxidative degradation of DIMEB is characterized by exothermic events observed on the DSC curve at 252°C and 286°C.[1] In some cases, a broad endothermic peak may be observed at lower temperatures, typically below 100°C, which corresponds to the release of water molecules from the cyclodextrin cavity. The major decomposition of the cyclodextrin macrocycle is an exothermic process.

Table 2: Differential Scanning Calorimetry Data for this compound

| Thermal Event | Peak Temperature (°C) | Description | Reference |

| Exothermic Event | 252 | Onset of thermo-oxidative degradation | [1] |

| Exothermic Event | 286 | Thermo-oxidative degradation | [1] |

Degradation Profile of this compound

The thermal degradation of DIMEB involves the breakdown of its complex macrocyclic structure into smaller, more volatile fragments. The degradation pathway is influenced by factors such as temperature, atmosphere, and the presence of other substances.

Degradation Mechanism

The thermal degradation of cyclodextrins, including DIMEB, is believed to initiate with the opening of the cyclodextrin rings.[2][3] This is followed by a series of complex chemical reactions similar to the degradation of cellulose, which involves the loss of the glucosidic structure and hydroxyl groups, leading to the formation of unsaturated compounds, carbonyl groups, and aromatic structures.[2][3]

The methyl substituents on the DIMEB molecule also play a role in the degradation process. Unlike simple leaving groups, these substituents can participate in the charring process.[2][3]

Degradation Products

The primary volatile products evolved during the thermal degradation of cyclodextrins are similar to those from cellulose and include carbon dioxide, water, levoglucosan, and various furans.[2][3] The specific composition and relative abundance of these products can vary depending on the degradation conditions. For methylated cyclodextrins like DIMEB, fragments originating from the methyl substituents would also be expected among the degradation products.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data on the thermal stability of DIMEB. The following sections outline typical experimental protocols for TGA and DSC analysis.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the DIMEB sample (typically 3-10 mg) is accurately weighed into a clean, inert sample pan (e.g., aluminum or platinum).

-

Atmosphere: The analysis is typically conducted under a controlled atmosphere, such as dry nitrogen or air, at a constant flow rate (e.g., 20-100 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, temperature ranges of mass loss, and the percentage of residual mass. The derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the DIMEB sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum sample pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: The analysis is usually performed under an inert atmosphere, such as nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min).

-

Heating Program: The sample and reference are heated from a sub-ambient or ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The heat flow to the sample is recorded as a function of temperature. The resulting DSC thermogram is analyzed to identify the temperatures and enthalpy changes of thermal events such as melting and decomposition.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the thermal stability and degradation profile of this compound.

Proposed Thermal Degradation Pathway

The following diagram illustrates a proposed general pathway for the thermal degradation of this compound based on available literature for cyclodextrins.

References

Spectroscopic Characterization of Dimethyl-beta-Cyclodextrin: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize dimethyl-beta-cyclodextrin (DM-β-CD), a methylated derivative of β-cyclodextrin. Designed for researchers, scientists, and drug development professionals, this document details the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of DM-β-CD.

Introduction to this compound

This compound is a cyclic oligosaccharide consisting of seven glucopyranose units linked by α-(1,4) glycosidic bonds. Methylation of the hydroxyl groups, primarily at the 2 and 6 positions, enhances its solubility in aqueous and organic solvents compared to its parent molecule, β-cyclodextrin. This increased solubility and its ability to form inclusion complexes with a variety of guest molecules make DM-β-CD a valuable excipient in the pharmaceutical industry, particularly for improving the bioavailability and stability of poorly soluble drugs.[1][2] Accurate and thorough characterization of DM-β-CD is crucial for quality control and to understand its interaction with guest molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of DM-β-CD and studying its inclusion complexes. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the typical chemical shift ranges for the protons and carbons of DM-β-CD. Variations in these shifts can occur depending on the solvent, temperature, and the presence of guest molecules.[3][4]

Table 1: ¹H NMR Chemical Shifts of this compound in D₂O

| Proton | Chemical Shift (δ, ppm) |

| H-1 | ~5.1 |

| H-2 | ~3.6 |

| H-3 | ~3.9 |

| H-4 | ~3.5 |

| H-5 | ~3.8 |

| H-6 | ~3.7-3.8 |

| -OCH₃ (C2) | ~3.4 |

| -OCH₃ (C6) | ~3.3 |

Table 2: ¹³C NMR Chemical Shifts of this compound in DMSO-d₆ [5]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~102 |

| C-2 | ~81-82 |

| C-3 | ~72-73 |

| C-4 | ~81-82 |

| C-5 | ~71-72 |

| C-6 | ~60-61 |

| -OCH₃ (C2) | ~58-59 |

| -OCH₃ (C6) | ~58-59 |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of DM-β-CD for structural confirmation.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 or 500 MHz)[6]

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of DM-β-CD in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube.[6] Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

The relaxation delay should be set to at least 5 times the longest T₁ relaxation time.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-120 ppm).

-

Use a pulse sequence with proton decoupling (e.g., zgpg30).

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Figure 1: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in DM-β-CD. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

Data Presentation: Characteristic IR Absorption Bands

The table below lists the key IR absorption bands for DM-β-CD.

Table 3: Characteristic IR Absorption Bands of this compound [7][8]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretching | Hydroxyl groups |

| ~2930 | C-H stretching | Methyl and methine groups |

| ~1640 | H-O-H bending | Absorbed water |

| ~1450 | C-H bending | Methyl groups |

| ~1150 | C-O-C stretching | Glycosidic bonds |

| ~1080, ~1030 | C-O stretching | C-O bonds in the glucose units |

Experimental Protocol: IR Spectroscopy

Objective: To obtain the IR spectrum of DM-β-CD to identify its characteristic functional groups.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle (agate)

-

Hydraulic press and pellet die

-

FTIR spectrometer[6]

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the DM-β-CD and KBr to remove any moisture.

-

Weigh approximately 1-2 mg of DM-β-CD and 100-200 mg of KBr.

-

Grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die and press it under high pressure (e.g., 8-10 tons) to form a transparent or translucent pellet.[9]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[6]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Figure 2: Experimental workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of DM-β-CD and to study its purity and the degree of substitution. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.[10]

Data Presentation: Expected m/z Values

The molecular weight of DM-β-CD can vary depending on the degree of methylation. For heptakis(2,6-di-O-methyl)-β-cyclodextrin, the molecular formula is C₅₆H₉₈O₃₅, with a monoisotopic mass of 1330.59 Da.[11] In mass spectrometry, DM-β-CD is often observed as adducts with ions like H⁺, Na⁺, or K⁺.

Table 4: Expected m/z Values for Heptakis(2,6-di-O-methyl)-β-cyclodextrin in ESI-MS

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₅₆H₉₉O₃₅]⁺ | 1331.60 |

| [M+Na]⁺ | [C₅₆H₉₈O₃₅Na]⁺ | 1353.58 |

| [M+K]⁺ | [C₅₆H₉₈O₃₅K]⁺ | 1369.55 |

Full scan MS analyses may also show peaks spaced by 14 mass units, indicating different degrees of methylation.[12]

Experimental Protocol: Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and assess the purity of DM-β-CD.

Materials:

-

This compound

-

Solvent (e.g., methanol, water/acetonitrile mixture)[10]

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of DM-β-CD (e.g., 1-10 µg/mL) in a suitable solvent.[13]

-

The solvent may contain a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) to promote ionization.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable spray and optimal signal.[10]

-

Acquire mass spectra in positive ion mode over a mass range that includes the expected m/z values (e.g., m/z 500-2000).

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the peaks corresponding to the protonated molecule and common adducts.

-

Compare the experimental m/z values with the calculated values to confirm the identity of the compound.

-

The presence of other peaks may indicate impurities or different degrees of methylation.

-

Figure 3: Relationship between techniques and information.

Conclusion

The spectroscopic techniques of NMR, IR, and MS are indispensable tools for the comprehensive characterization of this compound. NMR provides detailed structural information, IR confirms the presence of key functional groups, and MS determines the molecular weight and purity. By employing the experimental protocols outlined in this guide, researchers can ensure the quality and identity of DM-β-CD, which is essential for its application in pharmaceutical development and other scientific fields.

References

- 1. Docetaxel/dimethyl-β-cyclodextrin inclusion complexes: preparation, in vitro evaluation and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physico-chemical characterization of disoxaril-dimethyl-beta-cyclodextrin inclusion complex and in vitro permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Di-O-methyl-beta-cyclodextrin | C56H98O35 | CID 10171019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dshs-koeln.de [dshs-koeln.de]

An In-depth Technical Guide to the Mechanism of Inclusion Complex Formation with Dimethyl-beta-Cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) is a chemically modified cyclodextrin that exhibits enhanced aqueous solubility and a greater capacity to form stable inclusion complexes with a wide array of guest molecules compared to its parent compound, β-cyclodextrin. This technical guide provides a comprehensive overview of the core mechanisms governing the formation of these inclusion complexes. It delves into the fundamental driving forces, thermodynamics, and kinetics of the process, supplemented with detailed experimental protocols and quantitative data to aid researchers in the practical application of this versatile excipient in drug development and other scientific fields.

Core Principles of Inclusion Complex Formation

The formation of an inclusion complex between a host molecule, such as dimethyl-beta-cyclodextrin (DM-β-CD), and a guest molecule is a dynamic equilibrium process where the guest molecule is encapsulated within the hydrophobic cavity of the host. This association is not based on the formation of covalent bonds but rather on a series of non-covalent interactions.[1] The primary driving force is the substitution of high-energy water molecules from the cyclodextrin cavity by a less polar guest molecule.[2]

The structure of DM-β-CD, a torus-shaped molecule with a hydrophilic exterior and a lipophilic interior, is central to its complexing ability. The methylation of the hydroxyl groups at the 2 and 6 positions of the glucose units increases the hydrophobicity and extends the depth of the cavity, often leading to more stable complexes compared to native β-cyclodextrin.[3]

Key Driving Forces

The formation of an inclusion complex is a thermodynamically favorable process governed by a combination of intermolecular forces:

-

Hydrophobic Interactions: This is considered the principal driving force. The non-polar cavity of DM-β-CD provides a favorable environment for hydrophobic guest molecules or moieties, leading to their expulsion from the surrounding aqueous medium. This process is entropically driven due to the release of ordered water molecules from both the cyclodextrin cavity and the surface of the guest molecule.[4]

-

Van der Waals Forces: Once the guest molecule is positioned within the cavity, van der Waals interactions (dipole-dipole, dipole-induced dipole, and London dispersion forces) contribute significantly to the stability of the complex. The snug fit between the host and guest maximizes these short-range interactions.[2][3]

-

Hydrogen Bonding: While the interior of the cavity is predominantly hydrophobic, the rim of the cyclodextrin, with its remaining hydroxyl groups, can form hydrogen bonds with suitable functional groups on the guest molecule, further stabilizing the complex.[2] The methyl groups can also participate in weaker C-H···O hydrogen bonds.[3]

-

Release of High-Energy Water Molecules: The water molecules within the cyclodextrin cavity are in an energetically unfavorable state (enthalpy-rich) due to the lack of extensive hydrogen bonding. Their release into the bulk solvent upon inclusion of a guest molecule is an energetically favorable process that contributes to the overall negative Gibbs free energy change of complexation.[2]

-

Relief of Conformational Strain: The native cyclodextrin molecule may possess some conformational strain. The inclusion of a guest molecule can sometimes lead to a more stable, lower-energy conformation of the cyclodextrin, thus favoring complex formation.[4]

Data Presentation: Quantitative Analysis of DM-β-CD Inclusion Complexes

The stability and stoichiometry of inclusion complexes are critical parameters in their application. The following tables summarize quantitative data for the complexation of various guest molecules with DM-β-CD.

Table 1: Solubility Enhancement of Guest Molecules with this compound

| Guest Molecule | Initial Solubility | Solubility with DM-β-CD | Fold Increase | Reference |

| Docetaxel | 0.0038 µg/mL | 0.289 µg/mL | 76.04 | [5] |

| Ibuprofen | - | - | - | [6] |

| Disoxaril | 0.000123 mg/mL | 0.47142 mg/mL | ~3832 | [7] |

Note: The table will be expanded as more specific data is found.

Table 2: Binding Constants and Thermodynamic Parameters for this compound Inclusion Complexes

| Guest Molecule | Stoichiometry (Host:Guest) | Binding Constant (K) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Method | Reference |

| Phenol | 1:1 | - | -5.23 | - | - | DFT | [3] |

| Disoxaril | 1:1 & 1:2 | High stability for 1:1 | - | - | - | Phase Solubility | [7] |

Note: This table will be populated with more data as it is sourced from literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the characterization of DM-β-CD inclusion complexes.

Preparation of Inclusion Complexes

Several methods can be employed to prepare solid inclusion complexes of guest molecules with DM-β-CD. The choice of method depends on the physicochemical properties of the guest molecule and the desired characteristics of the final product.

-

Co-precipitation Method:

-

Dissolve an appropriate amount of DM-β-CD in deionized water with agitation.

-

Dissolve the guest molecule in a suitable organic solvent (e.g., ethanol, methanol).

-

Slowly add the guest solution to the DM-β-CD solution with continuous stirring.

-

Continue stirring for a specified period (e.g., 24-48 hours) at a controlled temperature.

-

Cool the solution to induce precipitation of the inclusion complex.

-

Separate the precipitate by filtration and wash with a small amount of cold deionized water or the organic solvent to remove any uncomplexed guest.

-

Dry the resulting powder under vacuum at a suitable temperature.[8]

-

-

Freeze-Drying (Lyophilization) Method:

-

Dissolve both DM-β-CD and the guest molecule in a minimal amount of deionized water (or a water/co-solvent mixture) to obtain a clear solution.

-

Stir the solution for an adequate time (e.g., 24 hours) to ensure equilibrium is reached.

-

Freeze the solution rapidly, typically by immersing the flask in liquid nitrogen or placing it in a deep freezer (-80 °C).

-

Lyophilize the frozen solution under high vacuum for 24-48 hours until a dry powder is obtained.[8][9] This method is particularly suitable for thermolabile guest molecules.[8]

-

-

Kneading Method:

-

Place a weighed amount of DM-β-CD in a mortar.

-

Add a small amount of a solvent (e.g., water-ethanol mixture) to form a paste.

-

Gradually add the guest molecule to the paste while continuously triturating with a pestle.

-

Continue the kneading process for a specified time (e.g., 30-60 minutes).

-

Dry the resulting paste in an oven at a controlled temperature or under vacuum to obtain a solid mass.

-

Pulverize the dried mass and sieve to obtain a uniform powder.[10]

-

Phase Solubility Studies

This method is used to determine the stoichiometry and the apparent stability constant (Ks) of the inclusion complex.

-

Prepare a series of aqueous solutions with increasing concentrations of DM-β-CD.

-

Add an excess amount of the guest molecule to each DM-β-CD solution in separate vials.

-

Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

After reaching equilibrium, centrifuge or filter the suspensions to remove the undissolved guest molecule.

-

Analyze the concentration of the dissolved guest molecule in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Plot the concentration of the dissolved guest molecule against the concentration of DM-β-CD.

-

The type of phase solubility diagram (e.g., AL, AP, BS) provides information about the stoichiometry and solubility of the complex. For an AL type diagram, the stability constant (Ks) can be calculated from the slope and the intrinsic solubility of the guest (S0) using the Higuchi-Connors equation: Ks = slope / [S0 * (1 - slope)].[11][12]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the binding constant (K), enthalpy change (ΔH), and stoichiometry (n).

-

Prepare a solution of the guest molecule in a suitable buffer.

-

Prepare a solution of DM-β-CD in the same buffer. It is crucial that the buffer is identical for both solutions to minimize heats of dilution.

-

Degas both solutions to prevent the formation of air bubbles during the experiment.

-

Fill the ITC sample cell with the DM-β-CD solution and the injection syringe with the guest molecule solution.

-

Perform a series of injections of the guest solution into the sample cell at a constant temperature.

-

The heat change associated with each injection is measured.

-

The resulting data is a plot of heat change per injection versus the molar ratio of guest to DM-β-CD.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters (K, ΔH, n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for confirming the formation of an inclusion complex and elucidating its structure in solution.

-

1H NMR Titration:

-

Prepare a series of solutions containing a constant concentration of the guest molecule and increasing concentrations of DM-β-CD in a deuterated solvent (e.g., D2O).

-

Acquire 1H NMR spectra for each solution.

-

Observe the chemical shift changes (Δδ) of the protons of both the guest and the host. Protons of the guest molecule that are encapsulated within the cyclodextrin cavity will typically show a significant upfield shift. Similarly, the inner protons (H-3 and H-5) of the DM-β-CD will also experience a change in their chemical environment.[15][16]

-

The binding constant can be determined by non-linear fitting of the chemical shift changes as a function of the host concentration.[17]

-

-

Job's Plot (Method of Continuous Variation):

-

Prepare a series of solutions where the total molar concentration of the guest and DM-β-CD is kept constant, but their molar fractions are varied.

-

Measure a physical property that changes upon complexation, such as the chemical shift of a specific proton in the 1H NMR spectrum.[18]

-

Plot the change in this property multiplied by the mole fraction of the guest against the mole fraction of the guest.

-

The mole fraction at which the maximum deviation is observed indicates the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.5 indicates a 1:1 complex).[19]

-

-

2D NMR (ROESY):

-

Prepare a solution containing both the guest and DM-β-CD.

-

Acquire a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.

-

The presence of cross-peaks between the protons of the guest molecule and the inner protons (H-3, H-5) of the DM-β-CD provides direct evidence of the inclusion and gives insights into the geometry of the complex.[20]

-

Mandatory Visualizations

Mechanism of Inclusion Complex Formation

Caption: Step-by-step mechanism of inclusion complex formation.

Experimental Workflow for Complex Characterization

Caption: Workflow for inclusion complex characterization.

Interplay of Driving Forces in Complexation

Caption: Interplay of driving forces in complex formation.

Conclusion

The formation of inclusion complexes with this compound is a multifaceted process driven by a delicate balance of non-covalent interactions. Understanding these fundamental mechanisms is paramount for the rational design and application of DM-β-CD in various scientific and industrial fields, particularly in drug development for enhancing the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to harness the full potential of this versatile cyclodextrin derivative.

References

- 1. Methyl-beta-cyclodextrins: the role of number and types of substituents in solubilizing power - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Modeling of Inclusion Complexes of β-Cyclodextrin with enantiomers of Salsolinol, N-Methyl-Salsolinol, and 1-Benzyl-Tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Docetaxel/dimethyl-β-cyclodextrin inclusion complexes: preparation, in vitro evaluation and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amorphous Drug Solubility and Maximum Free Drug Concentrations in Cyclodextrin Solutions: A Quantitative Study Using NMR Diffusometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. oatext.com [oatext.com]

- 9. mdpi.com [mdpi.com]

- 10. humapub.com [humapub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phase solubility studies: Significance and symbolism [wisdomlib.org]

- 13. Inclusion of a Catechol-Derived Hydrazinyl-Thiazole (CHT) in β-Cyclodextrin Nanocavity and Its Effect on Antioxidant Activity: A Calorimetric, Spectroscopic and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. NMR characterization of the host-guest inclusion complex between beta-cyclodextrin and doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Self-Assembly and Aggregation Behavior of Dimethyl-Beta-Cyclodextrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptakis(2,6-di-O-methyl)-beta-cyclodextrin (DIMEB), a methylated derivative of β-cyclodextrin, is a widely utilized excipient in the pharmaceutical industry, primarily owing to its enhanced aqueous solubility and ability to form inclusion complexes with poorly soluble drug molecules.[1][2] Beyond its role in host-guest complexation, DIMEB, like other cyclodextrins, exhibits a propensity for self-assembly and aggregation in aqueous solutions. This behavior, while often subtle, can have significant implications for drug formulation, stability, and delivery.[3][4] This technical guide provides an in-depth exploration of the self-assembly and aggregation phenomena of DIMEB, detailing the underlying mechanisms, influencing factors, and key experimental methodologies for its characterization. While specific quantitative data for the self-assembly of DIMEB is not extensively documented in current literature, this guide establishes a framework for its investigation by presenting comparative data from related cyclodextrins and outlining detailed experimental protocols.

The Molecular Architecture of Dimethyl-Beta-Cyclodextrin

This compound consists of seven α-1,4-linked glucopyranose units, forming a truncated cone structure. The methylation of the hydroxyl groups at the C2 and C6 positions of each glucose unit imparts distinct physicochemical properties compared to its parent molecule, β-cyclodextrin.[1][5] The exterior of the DIMEB molecule is hydrophilic, ensuring its high water solubility, while the central cavity remains hydrophobic, enabling the encapsulation of lipophilic guest molecules.[6]

Caption: Molecular features of this compound.

The Phenomenon of Self-Assembly and Aggregation